![molecular formula C14H18N2O3 B2646162 N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide CAS No. 1902907-64-5](/img/structure/B2646162.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3, and a dioxin derivative . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). Nicotinamide plays a crucial role in the production of energy in cells and the regulation of cellular processes .
Molecular Structure Analysis
The molecular structure of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” would likely involve a dioxin ring attached to a nicotinamide molecule . The exact structure would depend on the specific locations of these attachments.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” would depend on its specific molecular structure. Nicotinamide is a white, crystalline powder that is soluble in water . Dioxins are generally insoluble in water and have low volatility .Wissenschaftliche Forschungsanwendungen
Application in OLED Devices
The compound has been used in the fabrication of high-performance deep-blue OLED (Organic Light Emitting Diodes). It has been found that these compounds exhibit superior photophysical, electrochemical, and electroluminescent properties . The non-doped carbazole-based device displayed improved electroluminescent performances .
Antibacterial Agents
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have been synthesized and found to be potent antibacterial agents . They have shown significant antibacterial potential and inhibitory activity against lipoxygenase enzyme .
Enzyme Inhibitors
These compounds have also been found to be moderate enzyme inhibitors . They have been used in the study of various enzymes and their inhibition .
Biofilm Inhibition
The compounds have been used in the study of bacterial biofilm inhibition . They have shown significant activity against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .
Hemolytic Activity
The compounds have been studied for their hemolytic activity . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Nonlinear Optical Material
A new organic nonlinear optical (NLO) material has been synthesized using this compound . Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .
Central Nervous System Depressants
The 1,4-benzoxazine and 1,4-benzodioxin subunits, and their 2,3-dihydro analogs are present in some naturally occurring substances and synthetic bioactive compounds . These compounds are known to be central nervous system depressants .
Antipsychotic Agents
These compounds are also known to be antipsychotic agents . They have been used in the treatment of various psychological disorders .
Safety and Hazards
The safety and hazards of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” would depend on its specific properties. Nicotinamide is generally considered safe at recommended doses, but can cause side effects at high doses . Dioxins are highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and also cause cancer .
Zukünftige Richtungen
The future research directions for “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” could involve exploring its potential biological activities, given the known roles of nicotinamide in cellular processes . Additionally, understanding the potential toxicity of the dioxin component would be important .
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-2,5,9,11-13H,3-4,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWKVAQIBZEICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CN=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.